molecular formula C17H13F2N3O2 B6529830 N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020454-96-9

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No.: B6529830
CAS No.: 1020454-96-9
M. Wt: 329.30 g/mol
InChI Key: DRVLWXVVAXYVMG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a fluorinated pyrazole-carboxamide derivative characterized by a pyrazole core substituted with methoxy (4-position) and two fluorinated aromatic rings. This compound’s structural complexity distinguishes it from simpler pyrazole derivatives, making it a candidate for therapeutic applications requiring selective receptor interactions.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-24-15-10-22(12-8-6-11(18)7-9-12)21-16(15)17(23)20-14-5-3-2-4-13(14)19/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVLWXVVAXYVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H14F2N2O2. It features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Reference
A54949.85
MCF-70.46
HCT11631.5

The compound exhibited significant growth inhibition, with MCF-7 cells showing particularly high sensitivity.

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. For instance, studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to increased cell death rates.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has shown promise as an anti-inflammatory agent. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

Table 2: Anti-inflammatory Activity Data

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
N-(2-fluorophenyl)...7686

These findings suggest that this compound could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

  • Case Study on Antitumor Activity :
    • A study by Xia et al. demonstrated that related pyrazole compounds exhibited significant antitumor activity against A549 cell lines, with IC50 values indicating potent efficacy .
  • Case Study on Inflammatory Response :
    • Research conducted by Selvam et al. showed that certain pyrazole derivatives could reduce inflammatory markers in vitro, suggesting their potential therapeutic use in conditions like rheumatoid arthritis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared to analogs in the pyrazole-carboxamide family, focusing on substituents, physicochemical properties, and biological implications.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Notable Properties/Effects Reference
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide Pyrazole-carboxamide 4-methoxy, 2-fluorophenyl (amide), 4-fluorophenyl (N1) Enhanced solubility, dual fluorination for stability
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide Pyrazole-carboxamide 1-methyl, 2,4-difluorophenyl (amide) Reduced solubility due to methyl; higher lipophilicity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole-carboxamide 4-methyl, 4-chlorophenyl, 2,4-dichlorophenyl (N1), 3-pyridylmethyl (amide) Chlorine substituents increase lipophilicity; potential CNS activity
AB-FUBINACA (Indazole-carboxamide analog) Indazole-carboxamide 1-(4-fluorobenzyl), tert-leucine amide Bulkier indazole core; high affinity for cannabinoid receptors
3-(4-Fluorophenyl)-4-methyl-1H-pyrazole Pyrazole 4-methyl, 3-(4-fluorophenyl) Simpler structure; lacks carboxamide, limiting target specificity

Key Observations

Substituent Effects on Solubility and Stability

  • The 4-methoxy group in the target compound improves aqueous solubility compared to methyl or chlorine substituents in analogs .
  • Dual fluorophenyl groups provide metabolic stability via fluorine’s electronegativity and resistance to oxidative degradation, unlike chlorophenyl analogs .

Core Structure and Target Selectivity The pyrazole-carboxamide core offers a balance of rigidity and flexibility, favoring selective interactions with enzymes or receptors. In contrast, indazole derivatives (e.g., AB-FUBINACA) exhibit higher affinity for cannabinoid receptors due to bulkier cores but may lack selectivity .

Pharmacokinetic Implications The 3-pyridylmethyl group in the dichlorophenyl analog enhances blood-brain barrier penetration, suggesting CNS activity, whereas the target compound’s fluorophenyl groups may limit CNS uptake due to higher polarity . Methoxy vs.

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis is more complex than simpler pyrazole derivatives (e.g., 3-(4-fluorophenyl)-4-methyl-1H-pyrazole) due to multiple fluorinations and methoxy introduction .
  • Biological Activity : Fluorophenyl-carboxamide derivatives demonstrate superior binding to kinase targets compared to chlorophenyl analogs, as seen in structural studies of similar compounds .
  • Thermal Stability : Differential scanning calorimetry (DSC) data for related fluorophenyl-pyrazoles indicate melting points between 175–178°C, consistent with the target compound’s expected stability .

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